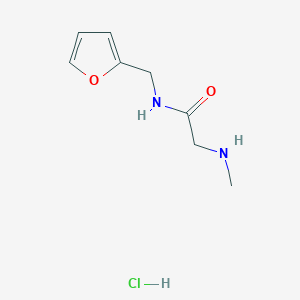![molecular formula C10H10N4O2S B1420921 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1248908-13-5](/img/structure/B1420921.png)
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
The compound “2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid” is a bioactive compound . It is connected into dimeric aggregates by an eight-membered hetero-synthon involving the O3-carboxylic acid-H donating to the pyrimidine-N4 and the carbonyl-O4 accepting a hydrogen bond from the adjacent N2-amine-H .
Molecular Structure Analysis
The molecular structure of the compound involves a pyrimidine ring which is a vital constituent of nucleic acids and is employed as a synthetic precursor of bioactive molecules . The InChI code for the compound is1S/C13H13N3O2/c1-8-7-9 (2)15-13 (14-8)16-11-6-4-3-5-10 (11)12 (17)18/h3-7H,1-2H3, (H,17,18) (H,14,15,16) . Physical And Chemical Properties Analysis
The compound is non-hygroscopic and stable at room temperature and is reasonably soluble only in DMSO and DMF . The molecular weight of the compound is 243.27 .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Pyrimidine derivatives, including those with a thiazole moiety, have been studied for their antimicrobial efficacy. They exhibit a range of biological activities, such as antibacterial and antifungal properties . The compound could potentially be synthesized into various forms that target specific microbial pathways, offering a new avenue for antibiotic development.
Cancer Research
Compounds with a pyrimidine base are crucial in cancer research due to their role in cell cycle regulation and DNA synthesis. The thiazole ring, when combined with the pyrimidine structure, may contribute to the synthesis of novel anticancer agents by interfering with the replication process of cancer cells .
Sirtuin Inhibition
Sirtuins are a family of proteins involved in aging and cellular regulation. Pyrimidine-thiazole compounds have been identified as potential sirtuin inhibitors, which could lead to therapeutic applications in diseases related to aging and metabolic disorders .
Synthesis of Bioactive Molecules
The compound can serve as a precursor for the synthesis of a wide array of bioactive molecules. Its structure allows for the creation of derivatives that can be used in pharmaceuticals, showcasing its versatility in drug design and development .
Material Science
In material science, the electrochemical properties of pyrimidine and thiazole derivatives can be harnessed. These compounds can form protective layers on surfaces, which is valuable in the development of corrosion-resistant materials .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. Pyrimidine-thiazole compounds can be used in computational studies to model interactions with biological targets, aiding in the design of drugs with high specificity and efficacy .
Antioxidant Research
The antioxidant potential of pyrimidine-thiazole compounds is another area of interest. They can chelate metal ions and scavenge free radicals, which is significant in the prevention of oxidative stress-related diseases .
Agricultural Chemistry
In the agricultural sector, pyrimidine-thiazole derivatives can be explored for their herbicidal and pesticidal activities. Their ability to interfere with the growth of weeds and pests can lead to the development of new, more effective agrochemicals .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The future directions for this compound could involve further exploration of its bioactive properties and potential applications in pharmaceutical, agrochemical, and phytosanitary industries . Additionally, more research could be conducted to understand its mechanism of action and potential as a therapeutic agent.
Mecanismo De Acción
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative . Pyrimidine derivatives have been found to be potential inhibitors of protein kinases , which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
They are involved in the synthesis of DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .
Propiedades
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)
![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)

